molecular formula C5H6N4O B071678 2,3-dihydro-1H-purin-6(7H)-one CAS No. 176181-61-6

2,3-dihydro-1H-purin-6(7H)-one

Cat. No. B071678
CAS RN: 176181-61-6
M. Wt: 138.13 g/mol
InChI Key: CGTXYEVJPWEPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-purin-6(7H)-one, also known as 6,7-dihydro-1H-purine-2,3-dione or xanthine, is a naturally occurring purine derivative. It is an important intermediate in the metabolism of purines and is a key component in the biosynthesis of nucleotides and nucleic acids.

Mechanism of Action

2,3-dihydro-1H-purin-6(7H)-one acts as a competitive inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid, which is responsible for gout and other diseases associated with hyperuricemia.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It is a potent antioxidant and has been shown to protect against oxidative damage in various tissues. Additionally, this compound has been shown to have anti-inflammatory effects and may play a role in the prevention of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2,3-dihydro-1H-purin-6(7H)-one has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations. It is not very soluble in water and requires organic solvents for dissolution. Moreover, it has a low melting point and can decompose at high temperatures.

Future Directions

There are several future directions for the research on 2,3-dihydro-1H-purin-6(7H)-one. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of diseases associated with oxidative stress and inflammation. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential interactions with other compounds.

Synthesis Methods

2,3-dihydro-1H-purin-6(7H)-one can be synthesized through various methods. One of the most common methods is the oxidation of hypoxanthine or xanthine by xanthine oxidase. Another method involves the reaction of guanine with formic acid and sodium nitrite. Additionally, this compound can be synthesized through the reaction of uric acid with nitrous acid.

Scientific Research Applications

2,3-dihydro-1H-purin-6(7H)-one has various scientific research applications. It is commonly used as a standard in HPLC (High-Performance Liquid Chromatography) analysis for the detection and quantification of purines and their derivatives. It is also used as a substrate in enzymatic assays for xanthine oxidase and other enzymes involved in purine metabolism. Moreover, this compound is used in the production of caffeine, theophylline, and other methylxanthines.

properties

CAS RN

176181-61-6

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

1,2,3,7-tetrahydropurin-6-one

InChI

InChI=1S/C5H6N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1,8H,2H2,(H,6,7)(H,9,10)

InChI Key

CGTXYEVJPWEPGW-UHFFFAOYSA-N

SMILES

C1NC2=C(C(=O)N1)NC=N2

Canonical SMILES

C1NC2=C(C(=O)N1)NC=N2

synonyms

6H-Purin-6-one, 1,2,3,7-tetrahydro- (9CI)

Origin of Product

United States

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